![molecular formula C21H24ClN5O2 B14956380 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide](/img/structure/B14956380.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of indole, pyridazine, and piperidine moieties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The pyridazine and piperidine moieties may also contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can be compared with other indole derivatives, such as:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Known for its use as a sleep aid (melatonin).
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its combination of indole, pyridazine, and piperidine moieties, which may offer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H24ClN5O2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN5O2/c1-29-20-7-6-19(25-26-20)27-10-2-3-15(13-27)21(28)23-9-8-14-12-24-18-5-4-16(22)11-17(14)18/h4-7,11-12,15,24H,2-3,8-10,13H2,1H3,(H,23,28) |
InChI Key |
YTCAFWVOHNGVLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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